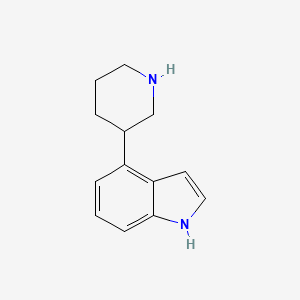

(R)-4-(3-Piperidinyl)-1H-indole

Description

Historical Overview of the Compound's Discovery and Initial Academic Characterization

The synthesis of 4-(piperidin-3-yl)-1H-indole has been documented, with one method involving the reduction of 3-(1H-indol-4-yl)-3-piperidinol hydrochloride using lithium in a mixture of ammonia, tetrahydrofuran, and ethanol. prepchem.com The resulting racemic mixture can then be subjected to chromatographic separation to isolate the desired compound. prepchem.com Further research has focused on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. nih.govmdpi.com This involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary to yield the pure enantiomers. nih.govmdpi.com The absolute configuration of these enantiomers has been determined using single-crystal X-ray crystallography. mdpi.com

Rationale for Dedicated Academic Investigation of (R)-4-(3-Piperidinyl)-1H-indole

The dedicated academic investigation of this compound stems from the well-established biological significance of both the indole (B1671886) and piperidine (B6355638) structural motifs. ontosight.aiontosight.airesearchgate.netajchem-b.comnih.govontosight.ai Indole derivatives are present in a vast array of biologically active molecules and are known to interact with various biological targets, including neurotransmitter systems like serotonin (B10506) receptors. ajchem-b.comontosight.ai The piperidine ring is also a common feature in many pharmaceuticals, particularly those acting on the central nervous system. researchgate.netontosight.ai The combination of these two heterocyclic systems in a specific stereochemical configuration, as denoted by the (R)- designation, presents a unique chemical entity with the potential for novel pharmacological properties. ontosight.ai The conformational constraint introduced by the piperidine ring at the 4-position of the indole nucleus is of particular interest to researchers. mdpi.com

Positioning within Relevant Chemical Classes and Preclinical Pharmacological Landscapes

This compound belongs to the chemical class of piperidine-substituted indoles. ontosight.ai This class of compounds is extensively studied in medicinal chemistry due to the prevalence of the indole and piperidine moieties in numerous biologically active compounds. researchgate.netajchem-b.com

In the preclinical pharmacological landscape, this compound and its analogs are primarily investigated for their potential to interact with serotonin (5-HT) receptors. ontosight.aiontosight.ai The 5-HT receptor family, particularly the 5-HT1A subtype, is a significant target for the development of drugs for neuropsychiatric disorders. nih.gov The structural similarity of indole-containing compounds to the endogenous ligand serotonin makes them promising candidates for selective receptor modulation. ontosight.ai Research in this area aims to develop ligands with high affinity and selectivity for specific 5-HT receptor subtypes to achieve desired therapeutic effects with minimal side effects. iastate.eduacs.org

Key Research Questions and Objectives Pertaining to the Academic Study of this compound

The academic study of this compound is driven by several key research questions and objectives:

Synthesis and Stereochemical Control: A primary objective is the development of efficient and stereoselective synthetic routes to obtain the pure (R)-enantiomer. prepchem.comnih.govmdpi.comontosight.ai This is crucial as different stereoisomers of a compound can exhibit significantly different pharmacological activities.

Receptor Binding Affinity and Selectivity: A major focus is to determine the binding affinity and selectivity of this compound and its derivatives for various serotonin receptor subtypes, particularly the 5-HT1A receptor. nih.govnih.gov Radioligand binding assays are commonly employed for this purpose. nih.gov

Functional Activity: Researchers aim to characterize the functional activity of the compound at its target receptors. This involves determining whether it acts as an agonist, antagonist, or partial agonist. iastate.edubiorxiv.org

Structure-Activity Relationship (SAR) Studies: A key objective is to understand the relationship between the chemical structure of these compounds and their biological activity. nih.gov This involves synthesizing and testing a series of analogs to identify the structural features that are critical for potent and selective receptor interaction. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMGZQMVMZBMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=C3C=CNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002284 | |

| Record name | 4-(Piperidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81887-47-0, 81887-48-1, 16176-75-3 | |

| Record name | 1H-Indole, 4-(3-piperidinyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081887470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 4-(3-piperidinyl)-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081887481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Piperidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-3-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of R 4 3 Piperidinyl 1h Indole

Stereoselective Synthesis of (R)-4-(3-Piperidinyl)-1H-indole

The synthesis of this compound in an enantiomerically pure form is a primary challenge, necessitating precise control over the stereochemistry of the piperidine (B6355638) ring and an efficient method for coupling it to the indole (B1671886) core at the C4-position.

Total Synthesis Approaches and Strategic Design

The total synthesis of this compound is most effectively approached through a convergent strategy. This involves the separate synthesis of two key building blocks: a suitably protected 4-functionalized indole and an enantiomerically pure (R)-3-aminopiperidine derivative. These fragments are then coupled in a later stage of the synthesis. This approach allows for greater flexibility and optimization of the synthesis of each component.

A plausible retrosynthetic analysis is depicted below:

This convergent design is advantageous as it allows for the preparation of a variety of analogues by simply modifying either the indole or the piperidine precursor.

Enantioselective Catalysis in the Synthesis of this compound

The critical stereocenter in the target molecule is on the piperidine ring. Enantioselective catalysis plays a pivotal role in establishing this (R)-configuration. One prominent method involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, N-protected 3-aminopyridine (B143674) can be reduced using a chiral iridium catalyst to furnish the desired (R)-enantiomer of the protected 3-aminopiperidine with high enantioselectivity. researchgate.net

Another powerful approach is the use of transaminases. A transaminase catalyst can be employed in the asymmetric amination of an N-protected piperidin-3-one (B1582230) to produce the corresponding (R)-3-aminopiperidine derivative with high optical purity. niscpr.res.in This biocatalytic method offers mild reaction conditions and is environmentally friendly.

Convergent and Divergent Synthetic Pathways to the Compound

A convergent synthesis is the most logical approach for preparing this compound. This involves the late-stage coupling of a 4-haloindole derivative with a chiral piperidine fragment. The Buchwald-Hartwig amination is a particularly effective palladium-catalyzed cross-coupling reaction for this transformation, allowing for the formation of the C-N bond between the indole C4-position and the piperidine nitrogen. wikipedia.orgnih.gov

A hypothetical divergent synthesis could also be envisioned, starting from a common intermediate that already contains the indole-piperidine linkage. For instance, a Pictet-Spengler reaction between tryptamine (B22526) and a suitable aldehyde precursor to the piperidine ring could be a starting point. However, achieving the desired 4-substitution pattern on the indole and the correct stereochemistry on the piperidine ring through this route would be significantly more challenging and less modular for analogue synthesis.

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The successful synthesis of the target compound relies on the efficient preparation of key precursors.

Synthesis of the Indole Precursor: A common and practical precursor for the indole moiety is 4-bromo-1H-indole. This can be synthesized through various methods, including the direct bromination of indole using reagents like N-bromosuccinimide (NBS). ontosight.ai The indole nitrogen is often protected to prevent side reactions during the subsequent coupling step. A benzenesulfonyl (Bs) or tert-butyloxycarbonyl (Boc) group are common choices for protecting the indole nitrogen.

| Indole Precursor Synthesis | |

| Starting Material | 1H-Indole |

| Reagent | N-Bromosuccinimide (NBS) |

| Product | 4-Bromo-1H-indole |

| Protecting Group (Example) | Benzenesulfonyl chloride |

| Protected Precursor | 4-Bromo-1-(benzenesulfonyl)-1H-indole |

Synthesis of the Piperidine Precursor: The synthesis of enantiomerically pure (R)-3-aminopiperidine derivatives is crucial. One established method starts from L-glutamic acid, which is converted through a multi-step sequence involving esterification, Boc-protection, reduction, and cyclization to yield N-Boc protected (R)-3-aminopiperidine. niscpr.res.in Alternatively, enzymatic resolution or asymmetric synthesis from prochiral piperidones can be employed. chemicalbook.com

| (R)-Piperidine Precursor Synthesis (from L-Glutamic Acid) | |

| Chiral Source | L-Glutamic acid |

| Key Steps | Esterification, N-Boc protection, Reduction of esters, Tosylation, Cyclization |

| Product | (R)-N-Boc-3-aminopiperidine |

Key Coupling Transformation: The cornerstone of the convergent synthesis is the coupling of the protected 4-bromoindole (B15604) with the protected (R)-3-aminopiperidine. The Buchwald-Hartwig amination is a highly suitable reaction for this purpose. This palladium-catalyzed reaction typically utilizes a phosphine (B1218219) ligand and a base to facilitate the C-N bond formation. wikipedia.orgnih.gov Following the coupling, the protecting groups on both the indole and piperidine nitrogens are removed to yield the final product.

| Buchwald-Hartwig Coupling and Deprotection | |

| Reactant 1 | 4-Bromo-1-(benzenesulfonyl)-1H-indole |

| Reactant 2 | (R)-N-Boc-3-aminopiperidine |

| Catalyst | Palladium(II) acetate |

| Ligand | A suitable phosphine ligand (e.g., SPhos, XPhos) |

| Base | Sodium tert-butoxide or potassium phosphate |

| Coupled Product | (R)-1-(Benzenesulfonyl)-4-(1-Boc-piperidin-3-yl)-1H-indole |

| Deprotection Steps | 1. Base-mediated removal of the benzenesulfonyl group. 2. Acid-mediated removal of the Boc group. |

| Final Product | This compound |

Derivatization Strategies for Analogues and Homologues of this compound

To explore the structure-activity relationships (SAR) of this compound, the synthesis of various analogues and homologues is essential.

Chemical Modifications at the Indole Core for Structure-Activity Relationship (SAR) Studies

The indole core offers several positions for chemical modification to probe the impact on biological activity.

N1-Position: The indole nitrogen (N1) is a common site for derivatization. Alkylation, arylation, or acylation at this position can significantly influence the compound's properties. For instance, the introduction of small alkyl groups or substituted benzyl (B1604629) groups can modulate lipophilicity and steric interactions within a biological target. researchgate.netacs.org

C5 and C6-Positions: The benzene (B151609) ring of the indole nucleus can be substituted at the C5 and C6 positions. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the indole ring system, which can be critical for receptor binding. nih.gov For example, the synthesis can start from appropriately substituted anilines to introduce substituents like fluorine, chlorine, or methoxy (B1213986) groups at these positions.

Bioisosteric Replacements: Another advanced strategy for SAR studies involves the bioisosteric replacement of the indole core itself. Heterocyclic rings such as azaindoles or benzimidazoles can be synthesized to mimic the indole scaffold while presenting different hydrogen bonding patterns and electronic distributions. nih.govmdpi.comnih.gov This can lead to improved selectivity or pharmacokinetic properties.

| Indole Core Derivatization for SAR Studies | |

| Position | Type of Modification |

| N1 | Alkylation, Acylation, Arylation |

| C2 | Introduction of small substituents |

| C3 | Generally not modified in this scaffold to maintain the core structure. |

| C5 | Halogenation, Methoxy groups, etc. |

| C6 | Halogenation, Methoxy groups, etc. |

| C7 | Introduction of substituents |

| Core | Bioisosteric replacement (e.g., azaindole) |

Substitutions and Transformations on the Piperidine Ring for Modulatory Effects

The piperidine moiety of this compound is a key site for chemical modification to modulate the pharmacological properties of the molecule. The nitrogen atom and the carbon atoms of the piperidine ring offer multiple handles for synthetic transformations.

N-alkylation of the piperidine nitrogen is a common strategy to introduce a wide range of substituents. Research has shown that the nature of the N-substituent can significantly impact the biological activity of the resulting compounds. nih.gov For instance, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been achieved through N-alkylation of the racemic precursor with a chiral reagent, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary. nih.gov

Another approach to modifying the piperidine ring involves transformations of the ring itself. For example, the introduction of unsaturation to create a tetrahydropyridine (B1245486) ring has been explored in related indole-piperidine scaffolds. Furthermore, the stereochemistry of the piperidine ring and its substituents has been shown to be a critical determinant of biological activity in various piperidine-containing compounds. nih.gov Studies on 4-(4-chlorophenyl)piperidine (B1270657) analogues have demonstrated that different stereoisomers (cis vs. trans) exhibit distinct selectivity profiles for monoamine transporters. nih.gov

The introduction of fluorine into the piperidine ring is another strategy employed to fine-tune the physicochemical properties of the molecule, such as basicity (pKa), which can in turn influence its pharmacokinetic profile.

The following table summarizes various substitutions on the piperidine ring of indole-piperidine scaffolds and their observed effects in research contexts.

| Modification Type | Example Substituent/Transformation | Observed Effects in Research |

| N-Alkylation | Phenylacetic acid derivatives | Enables separation of enantiomers and serves as a handle for further functionalization. nih.gov |

| Ring Unsaturation | Creation of a tetrahydropyridine ring | Can lead to an increase in potency in related azaindole-piperidine series. |

| Stereochemical Variation | Cis/trans isomerism of substituents | Significantly alters selectivity for biological targets. nih.gov |

| Fluorination | Introduction of fluorine atoms | Can reduce pKa, potentially improving oral absorption. |

Linker Chemistry and Pro-Molecule Approaches in Academic Research Contexts

Linker chemistry and pro-molecule (prodrug) strategies are employed to optimize the properties of a lead compound. While specific examples of extensive linker and prodrug development for this compound are not widely detailed in the reviewed academic literature, the general principles are highly relevant.

Linker chemistry involves connecting the core scaffold to another molecule or a solid support. This is particularly relevant in the context of creating bivalent ligands or for use in chemical biology applications such as affinity chromatography. A study on an indole-based chemically cleavable linker demonstrated its utility for immobilizing bait compounds for protein pull-down experiments. nih.gov Such a strategy could theoretically be applied to this compound to investigate its protein binding partners. The insertion of a piperidine or piperazine (B1678402) ring within a linker has also been explored in the context of PROTACs (Proteolysis Targeting Chimeras) to increase rigidity and potentially improve solubility. nih.gov

A pro-molecule approach involves chemically modifying a drug to form a prodrug, which is inactive and is converted to the active drug in the body through enzymatic or chemical reactions. This strategy can be used to improve properties such as solubility, permeability, and metabolic stability. For amine-containing compounds like this compound, the piperidine nitrogen is a prime site for prodrug modification. Enzyme-cleavable linkers, such as peptides that are substrates for tumor-associated enzymes like cathepsin B, have been successfully used to create targeted cancer chemotherapeutics. nih.govunimi.it

The table below outlines some general linker and prodrug strategies that could be applicable to the this compound scaffold based on academic research in related fields.

| Strategy | Linker/Pro-Molecule Type | Potential Application/Rationale |

| Linker Chemistry | Chemically cleavable linkers (e.g., based on malondialdehyde-indole condensation) | Immobilization for affinity-based protein profiling. nih.gov |

| Linker Chemistry | Rigid linkers (incorporating piperidine/piperazine) | Use in bivalent ligands or PROTACs to control geometry and improve properties. nih.gov |

| Pro-Molecule Approach | Enzyme-cleavable peptide linkers (e.g., Val-Cit) | Targeted delivery of a payload to specific tissues or cells (e.g., tumors). nih.govunimi.it |

| Pro-Molecule Approach | Esterase-sensitive linkers | To improve oral bioavailability by masking a polar group. |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact and improve efficiency. While a dedicated green synthesis for this compound is not extensively documented, several green approaches to the synthesis of indole and piperidine derivatives are highly relevant.

One of the core tenets of green chemistry is the use of environmentally benign solvents. Water is a highly desirable solvent, and research has shown that heterogeneous catalytic hydrogenation of unprotected indoles can be effectively carried out in water using a Pt/C catalyst with an acid activator. This method offers a green alternative to traditional methods that often use organic solvents.

The use of catalysis is another key principle of green chemistry. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For instance, the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been achieved using a chiral phosphoric acid catalyst. This approach avoids the use of heavy metals and can lead to high enantioselectivity.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly synthetic route. While specific biocatalytic methods for this compound were not found, the potential for using enzymes such as transaminases or hydrolases in the synthesis of chiral amines and piperidines is an active area of research.

The following table summarizes some green chemistry principles and their potential application in the synthesis of this compound and its precursors.

| Green Chemistry Principle | Application in Indole/Piperidine Synthesis | Potential Relevance to this compound |

| Use of Greener Solvents | Catalytic hydrogenation of indoles in water. | Reduction of a pyridinyl-indole precursor in an aqueous medium. |

| Catalysis | Asymmetric organocatalysis for the synthesis of substituted piperidines. | Enantioselective synthesis of the (R)-piperidine ring. |

| Atom Economy | Multi-component reactions to build molecular complexity in a single step. | Convergent synthesis of the indole-piperidine scaffold. |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Future potential to source starting materials from renewable resources. |

Preclinical Pharmacological Investigations of R 4 3 Piperidinyl 1h Indole

In Vitro Receptor Binding and Functional Assays

The initial characterization of a novel compound's pharmacological activity commences with in vitro assays to determine its affinity for various biological targets and its functional effect upon binding. For (R)-4-(3-Piperidinyl)-1H-indole, these studies are crucial in elucidating its potential therapeutic applications.

Ligand Binding Profiling for Key Receptor Targets

The racemic mixture of 4-(3-Piperidinyl)-1H-indole, also known by its code RU-27251, has been identified as a modulator of the dopamine (B1211576) D2 receptor. wikipedia.org Specifically, binding assays have demonstrated its affinity for both the high- and low-affinity states of the D2 receptor.

Detailed binding affinity data for the racemate is presented in the table below. It is important to note that while this data provides a foundational understanding, the specific binding profile of the (R)-enantiomer may differ.

| Receptor Subtype | Ligand | Kd (nM) |

| Dopamine D2high | [3H]Spiperone | 72 |

| Dopamine D2low | [3H]Spiperone | 11,600 |

| Kd represents the dissociation constant, with a lower value indicating higher binding affinity. |

This table is interactive. Click on the column headers to sort the data.

While the primary available data points to dopaminergic activity, the indole (B1671886) scaffold is a common feature in ligands for serotonin (B10506) receptors. wikipedia.org Indeed, RU-27251 is broadly described as a serotonin receptor modulator. wikipedia.org Further research into the specific affinities of the (R)-enantiomer at a wider range of serotonin receptor subtypes is warranted to fully characterize its binding profile.

Agonist, Antagonist, and Inverse Agonist Functional Characterization in Cellular Systems

Beyond simple binding, functional assays are critical to determine whether a compound activates, blocks, or elicits an opposite response at a receptor. For this compound, the racemate RU-27251 has been characterized as a dopamine receptor agonist. wikipedia.org This suggests that upon binding to the D2 receptor, it likely initiates a cellular response similar to that of the endogenous ligand, dopamine.

The specific functional activity of the (R)-enantiomer at dopamine and serotonin receptors, including its potency (EC50) and efficacy (Emax) as an agonist, or its ability to act as an antagonist (IC50), has not been detailed in the currently available literature. Such studies would be essential to refine the understanding of its pharmacological action.

Cellular Signaling Pathway Modulation Studies

The functional consequences of receptor binding are mediated through complex intracellular signaling cascades. As a dopamine D2 receptor agonist, this compound would be expected to modulate signaling pathways typically associated with this G protein-coupled receptor. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

In Vitro Enzyme Inhibition and Activation Studies

A comprehensive preclinical evaluation also includes screening for off-target effects, such as the inhibition or activation of key enzymes. There is currently no publicly available data on the in vitro enzyme inhibition or activation profile of this compound. Such studies would be necessary to assess its potential for drug-drug interactions, for example, by examining its effect on cytochrome P450 enzymes.

In Vivo Pharmacological Models (Non-Human Organisms)

To understand the physiological and behavioral effects of a compound in a whole organism, in vivo studies in animal models are indispensable.

Preclinical Behavioral Phenotyping in Animal Models

While specific behavioral studies on this compound are not detailed in the available literature, its profile as a dopamine D2 receptor agonist suggests potential effects on behaviors modulated by the dopaminergic system. These can include locomotor activity, reward-seeking behavior, and cognitive functions.

The table below outlines potential behavioral tests that could be employed to characterize the in vivo effects of this compound, based on its known in vitro targets.

| Behavioral Domain | Potential Test | Rationale |

| Locomotor Activity | Open Field Test | To assess spontaneous motor activity, which can be modulated by dopamine agonists. |

| Antidepressant-like Effects | Forced Swim Test | The involvement of serotonin and dopamine systems in mood regulation makes this a relevant assay. |

| Anxiolytic/Anxiogenic Effects | Elevated Plus Maze | To evaluate anxiety-related behaviors, given the role of serotonin and dopamine in anxiety. |

| Cognitive Function | Novel Object Recognition | To assess learning and memory, which are influenced by dopaminergic and serotonergic neurotransmission. |

This table is interactive and provides a framework for potential future in vivo studies.

Neurochemical and Electrophysiological Assessments in In Vivo Systems

In vivo studies are crucial for understanding how a compound affects the complex neurochemical and electrical signaling in a living organism. For a compound like this compound, these assessments would likely focus on its interaction with key neurotransmitter systems.

Neurochemical Assessments: Research on analogous indole-based compounds suggests that they can modulate various neurotransmitter systems. For instance, some 3-(4-piperidinylalkyl)indoles have been identified as potent and selective inhibitors of serotonin (5-HT) uptake. nih.gov A study on a related compound, TAK-147, which shares a piperidinyl moiety, demonstrated its ability to inhibit acetylcholinesterase (AChE) and moderately activate monoaminergic systems, leading to increased turnover of dopamine, noradrenaline, and serotonin in the rat brain. popline.orgnih.gov

Therefore, in vivo neurochemical studies for this compound would likely involve techniques such as microdialysis in conscious, freely moving animals to measure changes in extracellular levels of neurotransmitters and their metabolites in specific brain regions. The focus would likely be on monoamines (serotonin, dopamine, and norepinephrine) and acetylcholine (B1216132), given the known activities of similar compounds.

Electrophysiological Assessments: In vivo electrophysiology would be employed to examine the effects of this compound on the firing rates of neurons in specific brain circuits. Techniques like single-unit recording or local field potential recordings in anesthetized or freely moving animals would provide insights into the compound's impact on neuronal activity. For example, if the compound acts as a serotonin reuptake inhibitor, it would be expected to alter the firing patterns of serotonergic neurons in the raphe nuclei and their projection areas.

Organ-Specific Functional Studies in Defined Animal Models

Beyond the central nervous system, it is essential to understand the potential effects of a new chemical entity on other major organ systems. These studies are typically conducted in various animal models to assess organ function and potential liabilities.

For this compound, organ-specific functional studies would likely include:

Cardiovascular System: Evaluation of heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, telemetered animals (e.g., rats or dogs) to detect any potential cardiovascular effects.

Respiratory System: Assessment of respiratory rate and tidal volume.

Gastrointestinal System: Studies on gastrointestinal motility and transit.

Renal System: Evaluation of urine output and kidney function markers.

These studies are critical for building a comprehensive preclinical profile of the compound.

Preclinical Efficacy in Disease Models (Animal Studies Only)

The therapeutic potential of this compound would be evaluated in various animal models of human diseases. The choice of models would be guided by the compound's in vitro and in vivo pharmacological profile.

Investigation in Neurological Disorder Animal Models

Given that many indole derivatives with piperidine (B6355638) moieties are investigated for neurological conditions, this compound would likely be tested in models of:

Alzheimer's Disease: The structural similarity to compounds with cholinesterase inhibitory activity suggests potential evaluation in models of cognitive impairment. rsc.orgnih.gov For instance, scopolamine-induced amnesia models or transgenic mouse models of Alzheimer's disease could be employed to assess effects on learning and memory.

Parkinson's Disease: If the compound shows activity at dopaminergic or monoamine oxidase (MAO) systems, it might be evaluated in neurotoxin-based models like the 6-hydroxydopamine (6-OHDA) or MPTP models in rodents or non-human primates.

Huntington's Disease: While less common, if a specific mechanism relevant to Huntington's disease is identified, the compound could be tested in genetic or excitotoxic lesion models of this disorder. nih.gov

Exploration in Psychiatric Disorder Animal Models

The well-established role of serotonin in the pathophysiology of psychiatric disorders makes this a key area of investigation for indole-based compounds. nih.gov

Depression: Animal models such as the forced swim test, tail suspension test, and chronic unpredictable stress model would be used to assess potential antidepressant-like effects. researchgate.netresearchgate.net

Anxiety Disorders: The elevated plus-maze, light-dark box, and marble-burying tests are standard paradigms to evaluate anxiolytic-like activity. researchgate.net

Schizophrenia: Models that mimic aspects of schizophrenia, such as prepulse inhibition of the startle reflex or psychostimulant-induced hyperlocomotion, could be used to assess antipsychotic potential. researchgate.netdntb.gov.ua

Evaluation in Other Relevant Preclinical Disease Models

The diverse biological activities of indole-containing compounds open up possibilities for their evaluation in other disease models.

Pain: Given the involvement of the serotonergic system in pain modulation, this compound could be tested in models of nociceptive and neuropathic pain.

Malaria: Interestingly, the 3-piperidin-4-yl-1H-indole scaffold has been explored as a potential antimalarial chemotype. nih.gov Therefore, efficacy against Plasmodium falciparum could be investigated in relevant in vivo models.

The table below summarizes the potential preclinical investigations for this compound based on the activities of related compounds.

| Area of Investigation | Specific Assessment/Model | Potential Rationale/Target |

| Neurochemical & Electrophysiological | In vivo microdialysis, single-unit recording | Modulation of serotonin, dopamine, and acetylcholine systems. nih.govpopline.orgnih.gov |

| Organ-Specific Function | Cardiovascular telemetry, respiratory assessment | General safety and tolerability profiling. |

| Neurological Disorders | Alzheimer's, Parkinson's, and Huntington's disease models. nih.gov | Cholinesterase inhibition, monoamine modulation. rsc.orgnih.gov |

| Psychiatric Disorders | Depression, anxiety, and schizophrenia models. researchgate.netresearchgate.netdntb.gov.ua | Serotonin reuptake inhibition, 5-HT receptor modulation. nih.govresearchgate.net |

| Other Disease Models | Pain models, malaria infection models. | Involvement of serotonergic pathways in pain, known antimalarial activity of the scaffold. nih.gov |

Molecular Mechanisms of Action of R 4 3 Piperidinyl 1h Indole

Downstream Intracellular Signaling Cascades Activated or Modulated by (R)-4-(3-Piperidinyl)-1H-indole

Kinase and Phosphatase Activity Modulation:There is no evidence or research on whether this compound affects the activity of any protein kinases or phosphatases.

Further research and publication in peer-reviewed journals are required to elucidate the molecular pharmacology of this compound.

Gene Expression and Protein Synthesis Regulation

However, it is understood that modulators of G protein-coupled receptors (GPCRs), a primary target for many indole (B1671886) derivatives, can influence gene expression and protein synthesis as part of their downstream signaling cascades. For instance, the activation of certain signaling pathways, such as the ERK1/2 pathway, by GPCRs can lead to the phosphorylation of transcription factors, which in turn regulate the expression of specific genes. nih.gov Furthermore, some small molecules have been designed to act as protein-protein interaction (PPI) modulators, which can influence cellular processes by either stabilizing or disrupting protein complexes, including those involved in transcription and translation. nih.gov For example, PROTACs (Proteolysis-Targeting Chimeras) are designed to induce the degradation of target proteins, thereby directly affecting protein levels. nih.gov

Future research may explore whether this compound or its derivatives can influence these pathways, potentially through interactions with GPCRs or other cellular targets that ultimately impact gene expression and protein synthesis.

Modulatory Effects on Neurotransmitter Systems and Their Pathways

The 4-(3-piperidinyl)-1H-indole scaffold has been a subject of investigation for its potential to modulate various neurotransmitter systems, particularly the serotonergic and dopaminergic systems.

Derivatives of 4-(3-indolyl-alkyl) piperidine (B6355638) have been shown to affect the turnover of 5-hydroxytryptamine (5-HT, or serotonin) in the brain. nih.gov Some compounds within the broader class of 3-(4-piperidinylalkyl)indoles are potent and selective inhibitors of neuronal 5-HT uptake. nih.govnih.gov This action increases the concentration of serotonin (B10506) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

In addition to serotonin, some indole derivatives with piperidine or piperazine (B1678402) moieties have been shown to interact with dopamine (B1211576) receptors. For example, certain 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been characterized as partial agonists at the dopamine D2 receptor. unc.edu These compounds can act on dopamine autoreceptors, leading to a decrease in dopamine synthesis and release. unc.edu This suggests that the indole-piperidine scaffold can be a versatile platform for designing ligands that modulate dopaminergic pathways.

The table below summarizes the observed effects of related indole derivatives on neurotransmitter systems.

| Compound Class | Observed Effect | Neurotransmitter System | Reference |

| 4-(3-indolyl-alkyl) piperidine derivatives | Affects brain 5-hydroxytryptamine turnover | Serotonergic | nih.gov |

| 3-(4-piperidinylalkyl)indoles | Potent and selective inhibition of 5-HT uptake | Serotonergic | nih.govnih.gov |

| 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles | Partial agonism at D2 receptors; decreased dopamine synthesis and release | Dopaminergic | unc.edu |

It is important to note that while these findings for related compounds are indicative, specific studies on this compound are required to determine its precise modulatory effects on neurotransmitter systems.

Allosteric Modulation and Biased Agonism Concepts Related to this compound Activity

The concepts of allosteric modulation and biased agonism are crucial for understanding the nuanced pharmacological profiles of GPCR ligands, including potentially this compound.

Allosteric Modulation refers to the binding of a ligand to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous agonist. nih.gov This binding can modulate the receptor's response to the endogenous agonist in several ways:

Positive Allosteric Modulators (PAMs): Enhance the affinity or efficacy of the orthosteric agonist. nih.gov

Negative Allosteric Modulators (NAMs): Decrease the affinity or efficacy of the orthosteric agonist. nih.gov

Neutral Allosteric Ligands: Bind to an allosteric site without affecting the orthosteric ligand's activity but can block the binding of other allosteric modulators.

Allosteric modulators offer potential therapeutic advantages, including greater subtype selectivity and a ceiling effect on their modulatory activity, which can improve safety. nih.gov The development of allosteric modulators for dopamine receptors is an active area of research. nih.gov

Biased Agonism , also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a single receptor. GPCRs can signal through G proteins (e.g., Gs, Gi/o) or through β-arrestin pathways. unc.edu A biased agonist might, for example, activate the G protein pathway with little to no recruitment of β-arrestin, or vice versa. nih.govunc.edu

Research into structure-inspired design has led to the development of β-arrestin-biased ligands for aminergic GPCRs. unc.edu For instance, studies on indole-aripiprazole hybrid compounds have shown that modifications to the indole nitrogen can switch a compound from being a balanced or G protein-preferring agonist to a β-arrestin-biased agonist. unc.edu Specifically, N-alkyl or aryl substitution on the indole moiety can abolish G protein-mediated signaling while retaining β-arrestin recruitment efficacy. unc.edu

The table below presents data on the biased agonism of some indole-aripiprazole hybrids at the D2 receptor.

| Compound | Substitution | G Protein Signaling (% Quinpirole Emax) | β-Arrestin Recruitment (% Quinpirole Emax) | Bias | Reference |

| 1 | Unsubstituted | Partial Agonist | Partial Agonist | Weak Arrestin Preference | unc.edu |

| 2 | N-methyl | No Agonist Activity | Partial Agonist | Arrestin Biased | unc.edu |

| 3 | N-n-propyl | No Agonist Activity | Partial Agonist | Arrestin Biased | unc.edu |

While these data are for related indole compounds, they highlight the potential for the this compound scaffold to exhibit biased agonism. Further investigation is needed to characterize the specific signaling profile of this compound and determine if it functions as a biased agonist or an allosteric modulator at its target receptors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R 4 3 Piperidinyl 1h Indole

Systematic Modification of the Indole (B1671886) Moiety and its Impact on Biological Activity

The indole nucleus of (R)-4-(3-Piperidinyl)-1H-indole is a critical component for its biological activity, and its modification has been a key strategy in SAR studies. The reactivity of the indole ring, particularly at the C2, C3, and N1 positions, allows for a wide range of chemical derivatizations. researchgate.netmdpi.com

Research has shown that substitutions on the indole ring can significantly modulate the affinity and efficacy of these compounds for their biological targets. For instance, in the context of developing 5-HT2A receptor antagonists, blocking the 6-position of the indole with a fluorine atom in a related series led to a compound with significantly increased affinity. nih.gov This suggests that this position may be susceptible to metabolic oxidation, and its modification can improve in vivo stability and potency. nih.gov

Furthermore, the position of substitution on the indole ring is crucial. Studies on related N-piperidinyl indoles have demonstrated that moving a substituent from the 3-position to the 2-position of the indole can alter the intrinsic activity and receptor selectivity of the compounds. nih.gov Specifically, 2-substituted indoles have shown higher binding affinity at the mu-opioid receptor (MOP) compared to their 3-substituted counterparts. nih.gov

| Modification | Position | Observed Impact on Biological Activity | Reference |

| Fluorination | 6-position | Increased affinity for h5-HT2A receptors, improved bioavailability. nih.gov | nih.gov |

| Methyl, Isopropyl, Phenyl substitution | 5'-position of pyrazolyl residue | Marked loss of activity compared to trifluoromethyl group. acs.org | acs.org |

| Arylation | C2 and C3 positions | Altered receptor selectivity and affinity (e.g., for MOP). nih.gov | nih.gov |

| Methoxy (B1213986) group | 4-position | Higher potency in certain series. dndi.org | dndi.org |

| Introduction of a second substituent on the phenyl ring | Generally beneficial, leading to increased efficacy and potency. acs.org | acs.org |

Elucidation of Key Pharmacophores within the Piperidine (B6355638) Ring Structure

The piperidine ring of this compound is another key pharmacophoric element that significantly influences the compound's biological profile. Modifications to this ring, including the position of attachment to the indole, the nature of substituents, and its conformational flexibility, are critical determinants of activity.

The position of the piperidine nitrogen is a crucial factor. In a series of 2-phenyl-3-piperidylindoles, it was discovered that having the basic nitrogen at the 3-position of the piperidine was optimal for high affinity at h5-HT2A receptors without the need for further substitution on the piperidine ring. nih.gov This was a significant finding as it helped to mitigate off-target effects, such as high affinity for the IKr potassium channel, which was an issue with related 2-aryl-3-(4-piperidyl)indoles. nih.gov

Substituents on the piperidine ring can also dramatically alter biological activity. For example, the introduction of a fluorine atom to the piperidine ring has been shown to reduce the pKa of the basic nitrogen, leading to improved oral bioavailability. nih.govresearchgate.net However, in some cases, the piperidine ring is intolerant to most N-piperidinyl modifications. nih.gov

The nature of the substituent on the piperidine nitrogen can even determine whether a compound acts as an agonist or an antagonist at a particular receptor. In a series of N-(4-piperidinyl)-2-indolinones, modifications at the piperidyl N-1 position yielded both potent agonists and antagonists for the nociceptin (B549756) receptor (NOP). nih.gov This highlights the critical role of this position in modulating the functional activity of the molecule. nih.gov

| Modification | Position | Observed Impact on Biological Activity | Reference |

| Basic Nitrogen Position | 3-position of piperidine | Optimal for h5-HT2A receptor affinity without further substitution. nih.gov | nih.gov |

| Fluorination | 4-position of piperidine | Reduced pKa of basic nitrogen, improved oral bioavailability. nih.govresearchgate.net | nih.govresearchgate.net |

| N-Piperidinyl Modifications | N-1 position | Often not well-tolerated, but can switch activity from agonist to antagonist. nih.govnih.gov | nih.govnih.gov |

| Acyclic Analogue | Replacement of piperidine | Resulted in a loss of activity in some series. dndi.org | dndi.org |

Stereochemical Influences on Biological Activity and Receptor Selectivity

Stereochemistry plays a pivotal role in the biological activity and receptor selectivity of this compound and its analogues. nih.govmdpi.comresearchgate.net The specific three-dimensional arrangement of atoms in these molecules dictates how they interact with their biological targets, often leading to significant differences in potency and efficacy between enantiomers and diastereomers.

Studies have consistently shown that one enantiomer is often significantly more potent than the other. mdpi.com For example, in a series of antimalarial compounds, only the natural (5S, αS) isomers displayed significant potency, suggesting that the stereochemistry is critical for recognition by cellular transport systems. mdpi.com Similarly, the stereochemical effect on the antibacterial, antifungal, and anthelmintic activities of piperidin-4-one derivatives has been demonstrated. nih.gov

The conformational constraints imposed by the stereochemistry of the side chain have been shown to be an effective tool for optimizing both the activity and selectivity of various serotonin (B10506) transporter (SERT) inhibitors and 5-HT1A receptor ligands. nih.gov This underscores the importance of controlling the stereochemistry during the design and synthesis of new analogues to achieve the desired pharmacological effects.

| Compound Series | Stereochemical Feature | Impact on Biological Activity | Reference |

| 3-Br-Acivicin Isomers | (5S, αS) natural isomers | Significantly more potent as antimalarials. mdpi.com | mdpi.com |

| Piperidin-4-one derivatives | Specific stereoisomers | Demonstrated differences in antibacterial, antifungal, and anthelmintic activities. nih.gov | nih.gov |

| Serotonin Transporter Inhibitors | Conformationally limited aminoethyl residue | Optimized activity and selectivity. nih.gov | nih.gov |

Conformational Analysis and its Correlation with Receptor Binding Properties

The three-dimensional conformation of this compound analogues is intrinsically linked to their receptor binding properties. researchgate.net The flexibility or rigidity of the molecule, particularly the orientation of the indole and piperidine rings relative to each other, can significantly influence how the compound fits into the binding pocket of a receptor.

Conformational analysis, often aided by computational modeling and techniques like NMR spectroscopy, is crucial for understanding these relationships. nih.gov Studies have shown that conformational constraints in the side chain can be a powerful tool for optimizing activity and selectivity. nih.gov By locking the molecule into a specific "bioactive" conformation, it is possible to enhance its affinity for the target receptor while reducing interactions with off-target proteins.

The binding of a ligand can also induce conformational changes in the receptor itself. elifesciences.org For instance, different ligands can stabilize distinct inactive conformations of a receptor, leading to varying degrees of inverse agonism. elifesciences.org This highlights the dynamic nature of the ligand-receptor interaction and the importance of considering conformational flexibility in both the ligand and the receptor during drug design.

Influence of Substituents on Target Affinity and Efficacy Profiles

The nature and position of substituents on the this compound scaffold are critical determinants of its target affinity and efficacy. A wide range of substituents have been explored to fine-tune the pharmacological properties of these compounds.

In the development of 5-HT2A receptor antagonists, it was found that a trifluoromethyl group at a specific position was crucial for high activity, and its replacement with smaller groups like methyl or isopropyl led to a significant loss of potency. acs.org This suggests that the size and electronic properties of the substituent are key for optimal interaction with the receptor.

The introduction of polar functional groups, such as an amine or guanidine, at the 3-position of the indole in a series of N-piperidinyl indoles led to a modest improvement in NOP receptor binding affinity and potency. nih.gov Conversely, in other series, apolar compounds have shown better activities. researchgate.net

The strategic placement of substituents can also be used to block metabolic pathways and improve the pharmacokinetic profile of a compound. For example, blocking a site of metabolic oxidation with a fluorine atom has been shown to significantly increase oral bioavailability and half-life. nih.gov

The following table summarizes the effects of various substituents on the biological activity of this compound analogues:

| Substituent | Position | Observed Effect | Reference |

| Trifluoromethyl | 5'-position of pyrazolyl residue | High activity as a 5-HT2A antagonist. acs.org | acs.org |

| Methyl, Isopropyl, Phenyl | 5'-position of pyrazolyl residue | Marked loss of activity compared to trifluoromethyl. acs.org | acs.org |

| Amine, Guanidine | 3-position of indole | Modest improvement in NOP receptor binding. nih.gov | nih.gov |

| Fluorine | 6-position of indole | Increased bioavailability and half-life. nih.gov | nih.gov |

| 2,4,5-Trifluorobenzyl | N-1 of piperidine | ~17-fold improvement in potency for activation of N1303K-CFTR. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.netnih.goveurjchem.com This approach is invaluable in the study of this compound analogues as it can help to predict the activity of novel compounds, guide the design of more potent and selective ligands, and provide insights into the key structural features that govern biological activity. nih.govnih.gov

QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR), to correlate these descriptors with the observed biological activity. researchgate.net The predictive power of the resulting model is then validated using an external test set of compounds. nih.gov

For indole-based compounds, various types of molecular descriptors have been used in QSAR studies, including constitutional, geometrical, topological, and functional group indices. researchgate.net These models have been successfully applied to predict the activity of compounds as diverse as HCV NS5B polymerase inhibitors and antioxidants. nih.govresearchgate.net

The insights gained from QSAR studies can be used to prioritize the synthesis of new analogues and to focus medicinal chemistry efforts on the most promising areas of chemical space. By identifying the key physicochemical properties that are associated with high activity, QSAR can significantly accelerate the drug discovery process. nih.gov

Computational Chemistry and Drug Design Applications for R 4 3 Piperidinyl 1h Indole

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like (R)-4-(3-Piperidinyl)-1H-indole might interact with a target protein at the atomic level.

Molecular docking simulations are employed to place the this compound scaffold into the binding pocket of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site. The results of these simulations can identify the most energetically favorable binding pose.

For a scaffold containing both an indole (B1671886) ring and a piperidine (B6355638) ring, the modes of interaction are diverse. The indole's aromatic ring can form π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. The indole's N-H group can act as a hydrogen bond donor, while the piperidine ring's nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. Docking studies on analogous 5-(piperidin-4-yl)-3-hydroxypyrazole scaffolds have shown that the piperidine moiety can be crucial for anchoring the ligand within the orthosteric binding site of receptors like the GABA-A receptor. nih.gov Similarly, in studies of EZH2 inhibitors, the indole and piperidine components are tightly constrained within a narrow hydrophobic channel of the protein's binding site. nih.gov

Once a plausible binding mode is identified, the specific amino acid residues that form key interactions with the ligand can be characterized. These interactions are critical for the stability of the ligand-protein complex. For the this compound scaffold, key interactions would likely include:

Hydrogen Bonds: The piperidine nitrogen and the indole N-H are prime candidates for forming hydrogen bonds with polar residues such as serine, threonine, aspartate, or glutamate. For example, studies on related compounds have highlighted hydrogen bonding to tyrosine residues as a stabilizing interaction. nih.gov

Hydrophobic Interactions: The indole ring and the aliphatic part of the piperidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine, which often line the binding pocket. nih.gov

Cation-π Interactions: If the piperidine nitrogen is protonated, it can form a strong cation-π interaction with the aromatic side chain of residues like tyrosine or phenylalanine.

A hypothetical summary of key interactions for this compound with a target kinase, based on typical docking results, is presented below.

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bond (Donor) | Indole N-H | Asp, Glu, Main-chain Carbonyl |

| Hydrogen Bond (Acceptor) | Piperidine N | Ser, Thr, Asn, Gln |

| π-π Stacking | Indole Ring | Phe, Tyr, Trp |

| Hydrophobic | Piperidine Ring, Indole Ring | Ala, Val, Leu, Ile, Met |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose and to understand how the binding of this compound might induce conformational changes in the target protein. nih.gov

By simulating the complex in a realistic environment (typically water with ions), researchers can observe whether the initial interactions predicted by docking are maintained over a period of nanoseconds to microseconds. nih.govuark.edu These simulations can reveal multiple, transient binding modes or confirm a single, stable binding state. nih.gov Furthermore, MD can highlight allosteric effects, where binding at one site induces conformational changes at a distant site on the protein, which can be crucial for its function. nih.gov The stability of key hydrogen bonds and the flexibility of different regions of the protein upon ligand binding are often analyzed to understand the dynamics of the interaction. nih.gov

De Novo Drug Design Strategies Based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a core scaffold. The this compound structure is an excellent starting point for such strategies due to its synthetic tractability and the presence of multiple points for chemical modification.

Using this scaffold, computational methods can "grow" new functional groups from the indole or piperidine rings to optimize interactions with unoccupied sub-pockets within the target's binding site. This can involve adding substituents to the indole ring, the piperidine ring, or the piperidine nitrogen. The goal is to design new molecules with enhanced potency and selectivity. Synthetic strategies for creating libraries of indole-fused polyheterocycles demonstrate the feasibility of generating diverse analogues from a core structure. nih.gov For instance, a library of derivatives could be designed by computationally evaluating different substitutions, as shown in the table below.

| Modification Site | Proposed Substituent | Rationale |

| Indole Ring (Position 5 or 6) | -F, -Cl, -OCH3 | Explore electronic effects and fill small hydrophobic pockets |

| Piperidine Nitrogen | -CH3, -C2H5, Benzyl (B1604629) group | Modulate basicity (pKa) and explore larger hydrophobic regions |

| Indole Nitrogen | -CH3, -CH2CH2OH | Block H-bond donation, introduce new H-bond acceptor/donor |

Virtual Screening for Novel Ligands with this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com If this compound is identified as a hit compound, its structure can be used as a template in a ligand-based virtual screen to find other compounds with similar shapes and chemical features from vast commercial or proprietary databases. nih.gov

Alternatively, in a structure-based virtual screen, the binding site of the target protein (with or without the initial ligand) is used as a template. mdpi.com Millions of compounds can be computationally docked into this site, and their predicted binding affinities are used to rank them. researchgate.netresearchgate.net The top-ranking compounds are then selected for experimental testing. This approach has been successfully used to identify novel inhibitors for various targets, including those with indole or piperidine cores. nih.govmdpi.com

Theoretical Pharmacokinetic and Pharmacodynamic Profiling (Computational)

Before committing to expensive and time-consuming synthesis and testing, computational methods can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. researchgate.netjaptronline.com This in silico profiling helps to identify potential liabilities early in the drug discovery process. alliedacademies.orgresearchgate.net

For this compound, various parameters can be calculated:

Lipinski's Rule of Five: Predicts drug-likeness and oral bioavailability. Properties like molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors are assessed. frontiersin.org

Topological Polar Surface Area (TPSA): Correlates with drug absorption and blood-brain barrier penetration.

Solubility and Permeability: Predictions of aqueous solubility and permeability through biological membranes (e.g., Caco-2 permeability).

Metabolism Prediction: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes.

Toxicity Prediction: Screening for potential toxicophores or off-target interactions that could lead to adverse effects. frontiersin.org

A predicted ADMET profile for the parent compound is summarized in the following table.

| Property | Predicted Value/Assessment | Significance |

| Molecular Weight (MW) | ~200 g/mol | Compliant with Lipinski's rules (<500) |

| logP | ~2.0 - 2.5 | Optimal for cell permeability and solubility |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's rules (≤5) |

| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's rules (≤10) |

| TPSA | ~41 Ų | Suggests good oral absorption and cell permeability |

| Blood-Brain Barrier (BBB) Permeation | Likely | Low TPSA and moderate logP suggest potential CNS penetration |

| CYP Inhibition | Low to moderate risk | Further evaluation needed for specific isoforms (e.g., CYP2D6, CYP3A4) |

| hERG Inhibition | Low risk | Scaffold does not contain common hERG-blocking motifs |

| Synthetic Accessibility Score | Easy to moderate | The core scaffold is readily synthesizable |

These computational predictions provide a valuable initial assessment, guiding the selection and optimization of compounds with favorable pharmacokinetic and safety profiles. frontiersin.orgnih.gov

In Silico Assessment of Absorption and Distribution Potential

The absorption and distribution of a drug molecule are critical determinants of its bioavailability and efficacy. Computational tools predict these properties by calculating key physicochemical parameters.

Physicochemical Properties and Oral Bioavailability: Key descriptors for predicting oral absorption include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For instance, a study on 3-piperidin-4-yl-1H-indole derivatives, positional isomers of the target compound, identified a lead molecule with a molecular weight of 305 g/mol and a calculated logP (cLogP) of 2.42. nih.gov These values fall within the parameters defined by Lipinski's Rule of Five, suggesting good potential for oral absorption and drug-likeness. alliedacademies.org It is anticipated that this compound would exhibit similar favorable properties.

Another critical factor is the topological polar surface area (TPSA), which correlates with intestinal absorption and blood-brain barrier (BBB) penetration. Studies on various indole derivatives with linked heterocyclic moieties like piperidine have shown that these compounds can maintain a TPSA within ranges suitable for good oral absorption. benthamdirect.com A graphical method known as the "Boiled-Egg" model, which plots lipophilicity (WLOGP) against TPSA, is often used to predict passive gastrointestinal absorption and brain penetration. researchgate.net For many indole derivatives, these predictions indicate high potential for gastrointestinal absorption. researchgate.net

| Parameter | Predicted Value/Range for Analogs | Implication for this compound |

|---|---|---|

| Molecular Weight (MW) | ~305 g/mol nih.gov | Likely compliant with drug-likeness rules |

| cLogP | ~2.42 nih.gov | Good balance of lipophilicity for absorption |

| Topological Polar Surface Area (TPSA) | Variable, generally within favorable range for absorption benthamdirect.com | Potential for good passive intestinal absorption |

| Gastrointestinal Absorption | Predicted to be high researchgate.net | High probability of being well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Predicted for some indole derivatives researchgate.net | Potential to cross the BBB, dependent on specific structure |

Computational Prediction of Metabolic Pathways and Stability

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. Computational models can predict sites of metabolism (SOMs) and the resulting metabolites.

Metabolic Hotspots: The primary enzymes responsible for xenobiotic metabolism are the Cytochrome P450 (CYP) superfamily. nih.gov In silico software predicts which atoms in a molecule are most likely to be oxidized by these enzymes. For a compound like this compound, likely metabolic "hotspots" would include:

The indole ring: Aromatic hydroxylation can occur at various positions (e.g., C2, C5, C6, C7).

The piperidine ring: Oxidation can occur at carbons adjacent to the nitrogen atom (alpha-carbon oxidation) or at other positions on the ring, leading to hydroxylated derivatives.

The indole nitrogen (N-H): While less common, direct glucuronidation can be a metabolic pathway.

For example, in silico studies on other complex heterocyclic systems predict that interactions with specific CYP enzymes, such as CYP51, are crucial for their metabolic processing. researchgate.netjaptronline.com The specific metabolites formed from this compound would depend on its binding orientation within the active sites of various CYP isoforms.

| Potential Metabolic Reaction | Location on Molecule | Primary Enzyme Family Involved |

|---|---|---|

| Aromatic Hydroxylation | Indole Ring (C2, C5, C6, C7) | Cytochrome P450 (e.g., CYP1A2, CYP3A4) |

| Aliphatic Hydroxylation | Piperidine Ring | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| N-dealkylation (if substituted) | Piperidine Nitrogen | Cytochrome P450 |

| Glucuronidation | Indole N-H or hydroxylated metabolites | UGTs (UDP-glucuronosyltransferases) |

Theoretical Excretion Pathways and Membrane Permeability

The final stage of a drug's journey through the body is its excretion. Computational models also offer insights into how a compound and its metabolites are likely to be eliminated and their ability to cross biological membranes.

Prediction of Excretion Routes: Excretion is closely linked to a compound's physicochemical properties, such as its solubility and ionization state. Highly water-soluble metabolites are typically excreted via the kidneys into the urine. Less soluble or larger metabolites are often eliminated through the bile into the feces. Given that the metabolism of this compound is predicted to produce more polar, hydroxylated, and potentially conjugated metabolites, renal excretion is expected to be a significant pathway.

Membrane Permeability: Membrane permeability is a key factor in not only absorption but also distribution into tissues and cells, as well as excretion. In silico models predict permeability through barriers like the Caco-2 cell monolayer (an indicator of intestinal permeability) and the blood-brain barrier. nih.gov The relationship between lipophilicity (logP) and permeability is often parabolic, where optimal permeability is achieved within a specific logP range. nih.gov For cyclic peptide structures, which share some conformational constraints with heterocyclic systems, it has been shown that achieving high permeability requires a balance of properties that allow the molecule to adopt specific conformations to shield its polar groups from the non-polar lipid bilayer. nih.gov While not a peptide, the conformational flexibility of the piperidine ring in this compound could similarly influence its membrane transit.

| Parameter | Theoretical Prediction | Governing Factors |

|---|---|---|

| Primary Excretion Route | Renal (for polar metabolites) | Water solubility of metabolites, molecular weight |

| Caco-2 Permeability | Predicted to be moderate to high | Lipophilicity (logP), Polar Surface Area (TPSA), Hydrogen Bonding |

| P-glycoprotein (P-gp) Substrate | Possible | Structural motifs recognized by efflux transporters |

| Blood-Brain Barrier (BBB) Permeability | Possible, but needs specific optimization | Low TPSA, optimal logP, lack of P-gp substrate activity |

Analytical Research Techniques and Method Development for R 4 3 Piperidinyl 1h Indole

Chromatographic Methods for Research Sample Analysis and Purification

Chromatography is a cornerstone for the separation and analysis of (R)-4-(3-Piperidinyl)-1H-indole and its related derivatives. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be purification, purity assessment, or metabolite identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity and concentration of this compound in research samples. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing indole (B1671886) compounds. nih.gov In a typical RP-HPLC setup, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. cetjournal.itptfarm.pl

Method development involves optimizing mobile phase composition, flow rate, and column temperature to achieve a good separation of the main compound from any impurities or synthetic byproducts. cetjournal.it Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a range of polarities. nih.gov Detection is commonly performed using a UV detector, as the indole ring possesses a strong chromophore that absorbs UV light. ptfarm.pl For quantitative analysis, a calibration curve is constructed by running standards of known concentrations to correlate peak area with the concentration of the analyte. nih.gov This technique was successfully used to determine the diastereomeric ratio of precursors to related (R)-3-(piperidin-3-yl)-1H-indole derivatives during their synthesis. nih.govnih.gov

| Parameter | Typical Condition | Purpose |

| Column | C18 or C8, 5 µm particle size | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Phosphate Buffer | Eluent to carry the sample through the column. |

| Elution Mode | Gradient or Isocratic | Controls the separation resolution over time. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects retention time and peak shape. |

| Detection | UV at ~220 nm or 280 nm | Detects the indole chromophore for quantification. |

| Temperature | 25-40 °C | Influences retention time and separation efficiency. |

This table presents typical parameters for the HPLC analysis of indole-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification in Preclinical Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for identifying metabolites of this compound in preclinical studies, such as those involving incubation with liver microsomes or analysis of biological fluids. nih.gov GC-MS combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry. chemrxiv.org

Due to the polarity and low volatility of this compound and its potential metabolites (e.g., hydroxylated or N-oxidized species), derivatization is a mandatory step before GC analysis. ucdavis.edu A common procedure involves silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert polar -NH and -OH groups into nonpolar and thermally stable trimethylsilyl (B98337) (TMS) ethers and amines. ucdavis.edu

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. The fragmentation pattern, which is highly reproducible under electron ionization (EI), acts as a molecular fingerprint that can be compared against spectral libraries for metabolite identification. nih.govnih.gov

| Step | Description | Key Considerations |

| 1. Sample Extraction | Isolation of metabolites from biological matrix (e.g., plasma, urine, microsomes). | Use of liquid-liquid extraction or solid-phase extraction (SPE). |

| 2. Derivatization | Chemical modification to increase volatility and thermal stability. | Typically silylation (e.g., with MSTFA) to cap polar N-H and O-H groups. ucdavis.edu |

| 3. GC Separation | Separation of derivatized metabolites on a capillary column (e.g., DB-5ms). | Temperature programming is used to elute a wide range of metabolites. |

| 4. MS Detection | Ionization (typically Electron Ionization at 70 eV) and mass analysis. | Provides retention time and a fragmentation pattern for identification. nih.gov |

| 5. Data Analysis | Comparison of mass spectra with known libraries (e.g., NIST) and fragmentation principles. | Identification of metabolites based on characteristic mass fragments. |

This table outlines the general workflow for GC-MS-based metabolite identification.

Chiral Chromatography for Enantiomeric Purity Assessment in Synthetic Research

The biological activity of chiral molecules often resides in a single enantiomer. mdpi.com Therefore, assessing the enantiomeric purity of this compound is crucial. Chiral chromatography is the gold standard for this purpose, allowing for the separation and quantification of the (R)- and (S)-enantiomers. mdpi.com

This separation is achieved using a chiral stationary phase (CSP). CSPs are typically based on chiral selectors, such as derivatized polysaccharides (e.g., cellulose (B213188) or amylose), macrocyclic glycopeptides, or Pirkle-type phases, which can form transient, diastereomeric complexes with the enantiomers of the analyte. mdpi.comresearchgate.net The differing stability of these complexes leads to different retention times for the two enantiomers, enabling their separation. researchgate.net

Method development involves screening various CSPs and mobile phases (normal-phase, polar organic, or reversed-phase) to find conditions that provide baseline resolution (Rs > 1.5). mdpi.com In a successful separation, two distinct peaks corresponding to the (R)- and (S)-enantiomers will be observed. The enantiomeric excess (% ee) can then be calculated from the relative peak areas. An indirect method, involving derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column, is also a viable strategy used for related indole compounds. nih.govnih.gov

| Parameter | Typical Condition | Rationale |

| Column (CSP) | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) | Provides a chiral environment for enantioselective interactions. researchgate.net |

| Mobile Phase | Heptane/Isopropanol/Ethanol (Normal Phase) | Mobile phase composition is critical for achieving separation. mdpi.com |

| Modifier | Diethylamine (DEA) or Trifluoroacetic Acid (TFA) | Often added in small amounts to improve peak shape for basic or acidic analytes. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for best resolution and analysis time. |

| Detection | UV at ~220 nm or 280 nm | Standard detection method for indole compounds. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Can significantly influence chiral recognition and separation. |

This table shows representative conditions for the chiral HPLC separation of enantiomers.

Spectroscopic Characterization Techniques in Academic Research